molecular formula C15H19NO5S B14634446 3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate CAS No. 52890-21-8

3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate

Cat. No.: B14634446
CAS No.: 52890-21-8
M. Wt: 325.4 g/mol
InChI Key: STNNCQCZBRKHHS-UHFFFAOYSA-N
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Description

3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research It consists of a cyclohexene ring attached to a propyl chain, which is further connected to a nitrobenzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate typically involves the reaction of cyclohexene with a suitable propylating agent, followed by the introduction of the nitrobenzene sulfonate group. One common method involves the use of 4-nitrobenzenesulfonyl chloride as the sulfonating agent. The reaction is usually carried out under controlled conditions, such as in the presence of a base like pyridine, to facilitate the formation of the sulfonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity. Industrial methods may also incorporate advanced techniques like continuous flow reactors to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzene sulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is useful in various biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexen-1-ol: This compound has a similar cyclohexene ring but lacks the propyl and nitrobenzene sulfonate groups.

    N-(Cyclohex-1-en-1-yl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of the nitrobenzene sulfonate group.

    (3-Chloroprop-1-yn-1-yl)cyclohexane: Contains a cyclohexane ring with a chloropropyl group, differing in the functional groups attached.

Uniqueness

3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate is unique due to its combination of a cyclohexene ring, a propyl chain, and a nitrobenzene sulfonate group

Properties

CAS No.

52890-21-8

Molecular Formula

C15H19NO5S

Molecular Weight

325.4 g/mol

IUPAC Name

3-(cyclohexen-1-yl)propyl 4-nitrobenzenesulfonate

InChI

InChI=1S/C15H19NO5S/c17-16(18)14-8-10-15(11-9-14)22(19,20)21-12-4-7-13-5-2-1-3-6-13/h5,8-11H,1-4,6-7,12H2

InChI Key

STNNCQCZBRKHHS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCCOS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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